tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-oxo-2,3-dihydroinden-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-10-5-6-11-9(8-10)4-7-12(11)16/h5-6,8H,4,7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSKWRYIEWXZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116358-96-3 | |
| Record name | tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is used as a building block for the synthesis of more complex molecules . It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials .
Biology: The compound is utilized in biological research to study enzyme interactions and protein modifications . It is often used in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties . It is explored as a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry: The compound finds applications in the industrial sector as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals . It is also used in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
(a) N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
- Molecular Formula: C₁₁H₁₁NO₂
- Key Difference : Replaces the Boc group with an acetamide moiety.
- Applications: Acts as a precursor in the synthesis of cyanosilylated intermediates (e.g., N-(1-cyano-1-(trimethylsilyloxy)-2,3-dihydro-1H-inden-5-yl)acetamide) under ZnI₂ catalysis .
- Reactivity : The absence of the Boc group simplifies downstream deprotection but limits versatility in amine protection strategies .
(b) tert-Butyl N-[(1-Oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate
- Molecular Formula: C₁₅H₁₉NO₃
- Key Difference: Incorporates a methylene spacer between the indenone core and the Boc group.
- Impact: Increases molecular weight (261.32 g/mol vs.
Substituent Variations on the Indenone Ring
(a) tert-Butyl N-(1-Amino-2,3-dihydro-1H-inden-5-yl)carbamate
- Molecular Formula : C₁₄H₂₀N₂O₂
- Key Difference : Substitutes the ketone (oxo) group at the 1-position with an amine.
- Functional Role: The amino group enables conjugation with electrophiles (e.g., sulfonamides or acrylamides), expanding utility in peptide mimetics .
(b) tert-Butyl (5-(tert-Butyl)-2-oxoindolin-3-yl)carbamate
Comparative Data Table
Biological Activity
Chemical Identity
tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is a synthetic compound with the molecular formula and a molecular weight of 233.31 g/mol. Its CAS number is 1116358-96-3, and it is classified as a carbamate derivative, which is significant in various biological and medicinal chemistry applications .
Synthesis
The compound is synthesized through the reaction of 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid with tert-butyl carbamate, typically using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The compound has been shown to modulate enzyme activities, potentially influencing various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound can inhibit proteases, preventing substrate access and subsequent catalysis.
- Receptor Interaction: It may interact with receptor proteins, affecting signal transduction pathways that regulate cellular functions .
Biological Effects
Research indicates that this compound exhibits a range of biological effects:
- Antitumor Activity: Preliminary studies suggest that it may inhibit tumor growth in certain cancer models by inducing apoptosis through specific signaling cascades.
- Enzyme Modulation: It has been noted to affect the activity of kinases and other critical enzymes involved in cellular metabolism and signaling .
- Gene Expression Regulation: The compound can alter gene expression related to cell cycle regulation, impacting cell proliferation and survival .
Dosage and Toxicity
The biological effects of this compound are dose-dependent:
- Low Doses: Beneficial effects such as tumor growth inhibition.
- High Doses: Potentially toxic effects including hepatotoxicity and nephrotoxicity have been observed in animal models .
Scientific Research
The compound serves as a valuable tool in biochemical research, particularly for studying enzyme interactions and protein modifications. It is also explored for its potential therapeutic applications in drug development due to its unique structural properties.
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its role as a building block for more complex molecules is significant in both academic research and commercial applications .
Case Study 1: Antitumor Activity
A study investigated the effect of this compound on various cancer cell lines. Results indicated that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Enzyme Modulation
In another study focusing on enzyme interactions, the compound was found to inhibit serine proteases effectively. This inhibition was characterized by kinetic studies demonstrating competitive inhibition patterns, suggesting potential therapeutic applications in diseases involving protease dysregulation .
Q & A
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?
Q. What are the best practices for designing SAR studies using this carbamate scaffold?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
